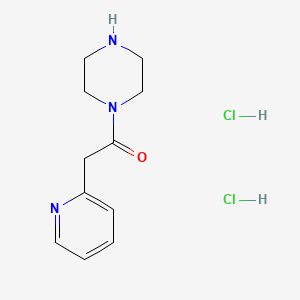

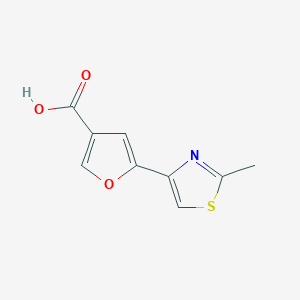

![molecular formula C11H14N2 B1373135 [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine CAS No. 1333837-59-4](/img/structure/B1373135.png)

[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine

説明

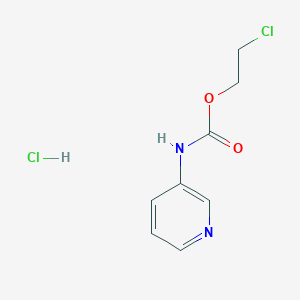

“[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1333837-59-4 . It has a molecular weight of 174.25 . It appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-6H,7-9,12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine” is a powder . It has a molecular weight of 174.25 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Synthesis of Organotin(IV) Complexes

Organotin(IV) complexes have been synthesized using derivatives of 4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl compounds. These complexes are characterized by their unique elemental composition and spectral properties. The geometry around the tin atom in these complexes has been deduced from both solid and solution studies . These complexes have potential applications in materials science and could be used in the development of new types of polymers or as catalysts in organic reactions.

Biological Activity and Toxicity Studies

The synthesized organotin(IV) complexes have been tested against different bacteria and fungi to determine their toxicity. LD50 data, which indicates the lethal dose required to kill half the members of a tested population, has been calculated using methods like the Brine Shrimp assay . This research is crucial for understanding the safety profile of these compounds for potential therapeutic use.

Antimicrobial Properties

Compounds derived from 4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine have shown promise in antimicrobial applications. The increasing problem of antibiotic resistance makes the synthesis of new molecules with potential antimicrobial activity a significant field of research . These compounds could lead to the development of new antibiotics or antiseptic agents.

Inhibition of Enzymes

Derivatives of this compound have been found to exhibit selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase involved in prostaglandin biosynthesis, and kinase enzymes critical for intracellular signaling . This opens up possibilities for the development of new anti-inflammatory and anticancer drugs.

Antitumor and Anticancer Applications

Certain derivatives have shown evidence of anticandidiasis and antituberculosis properties. Additionally, carborane-containing porphyrins derived from these compounds have been used in the therapy of brain tumors and liver and skin cancer . The biogenic imide group in these compounds ensures high biological activity, making them suitable for antitumor applications.

Pharmaceutical Applications

The structure of 4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine allows for facile polymerization and copolymerization with various unsaturated compounds, leading to the synthesis of succinimides with high antitumor, antiarrhythmic, antihistamine, anticholesteremic, and hypnotic and sedative activities . This versatility makes it a valuable resource for pharmaceutical research and drug development.

Safety and Hazards

作用機序

Target of Action

: Kolyamshin, O. A., Mitrasov, Y. N., Avruyskaya, A. A., Danilov, V. A., & Pyl’chikova, Y. Y. (2023). Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. Russian Journal of General Chemistry, 93(Suppl 1), S472–S477. Read more

特性

IUPAC Name |

[4-(2,5-dihydropyrrol-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-6H,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYVTVIMZAZBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)

![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)

![[3-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B1373074.png)

![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)